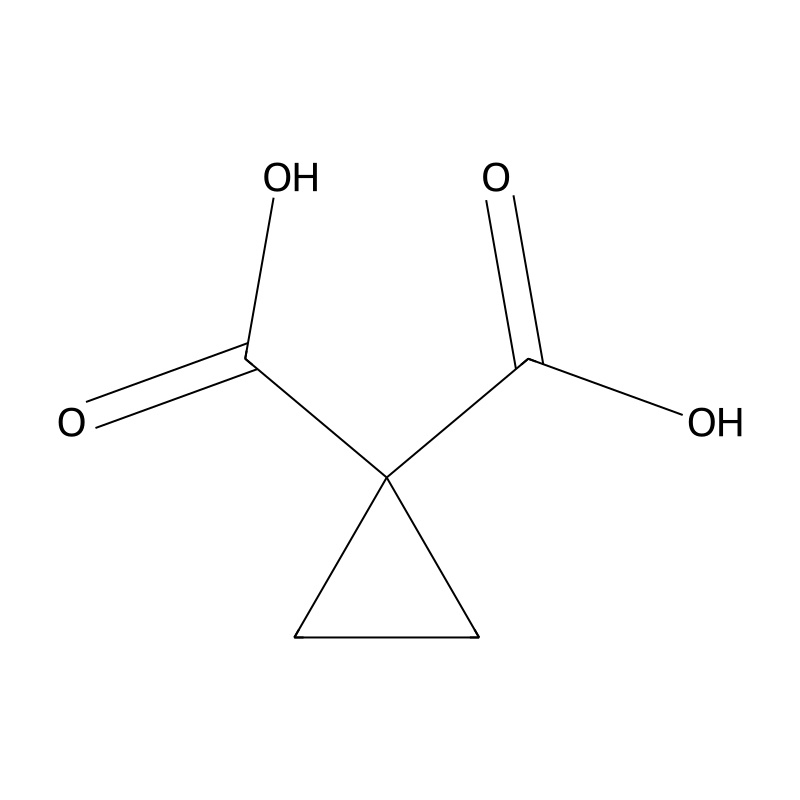

Cyclopropane-1,1-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibitor of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase

Scientific Field: Biochemistry

Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme involved in the biosynthesis of the plant hormone ethylene.

Methods of Application: The acid is quantitated in Lycopersicum esculentum (tomato) by HPLC-electrospray tandem mass spectrometry.

Synthesis of New Heterocyclic Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the synthesis of new heterocyclic derivatives containing thiadiazole and 1,2,4-triazole moieties.

Preparation of Spiro-Cyclopropyl Metallocycles

Scientific Field: Inorganic Chemistry

Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the preparation of spiro-cyclopropyl metallocycles.

Homoconjugate Addition of Nucleophiles to Cyclopropane-1,1-Dicarboxylate Derivatives

Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.

Preparation of Dimethyl Cyclopropane-1,1-Dicarboxylate

Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the preparation of dimethyl cyclopropane-1,1-dicarboxylate.

Cyclopropane-1,1-dicarboxylic acid, also known as 1,1-cyclopropanedicarboxylic acid, is a cyclopropyl derivative characterized by its two carboxyl groups attached to the first carbon of the cyclopropane ring. Its chemical formula is C₅H₆O₄, and it has a molecular weight of 130.10 g/mol. The compound is notable for its role as a pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients, including aminopentamide sulfate, montelukast, and ketorolac .

- Decarboxylation: This reaction can lead to the formation of cyclopropane derivatives with fewer carboxyl groups.

- Isomerization: The compound can isomerize under certain conditions, which may affect its reactivity and application in synthetic pathways .

- Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds, enhancing its utility in organic synthesis .

While specific biological activities of cyclopropane-1,1-dicarboxylic acid are not extensively documented, its derivatives have shown potential pharmacological effects. For instance, compounds synthesized from cyclopropane-1,1-dicarboxylic acid have been explored for anti-inflammatory and analgesic properties due to their structural similarity to known therapeutic agents .

Several methods are employed for synthesizing cyclopropane-1,1-dicarboxylic acid:

- Phase-Transfer Catalysis: A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using concentrated alkali and phase-transfer catalysts has been reported .

- Reaction with Malonic Acid: The compound can be prepared by reacting malonic acid with a 1,2-dihalogeno compound in the presence of an alcoholate .

- Hydrolysis of Esters: Cyclopropane-1,1-dicarboxylic acid can also be synthesized through the hydrolysis of corresponding esters under acidic or basic conditions.

Cyclopropane-1,1-dicarboxylic acid serves multiple purposes:

- Pharmaceutical Intermediate: It is primarily used as an intermediate in the production of various pharmaceutical compounds such as aminopentamide sulfate and montelukast.

- Synthesis of Heterocycles: Its derivatives are utilized in synthesizing new heterocyclic compounds containing thiadiazole and 1,2,4-triazole moieties .

- Research

Research into the interactions of cyclopropane-1,1-dicarboxylic acid with other chemical entities has revealed insights into its reactivity patterns. Studies have focused on kinetic mechanisms and pathways involved in its reactions with various reagents . Such investigations are crucial for understanding how this compound can be effectively utilized in synthetic chemistry.

Cyclopropane-1,1-dicarboxylic acid shares similarities with several other compounds. Here are some comparable substances:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclobutane-1,1-dicarboxylic acid | Cyclobutane derivative | Larger ring size; different reactivity patterns |

| 1-Cyanocyclopropanecarboxylic acid | Cyclopropane derivative | Contains a cyano group; potential for different applications |

| 2-Hydroxybutanedinitrile | Dinitrile | Different functional groups affecting reactivity |

| Diethyl malonate | Ester | Common precursor for various dicarboxylic acids |

Cyclopropane-1,1-dicarboxylic acid is unique due to its specific cyclopropyl structure combined with two carboxyl groups. This configuration influences its chemical reactivity and potential applications in pharmaceuticals compared to other similar compounds.

Traditional Cyclopropanation Approaches via Malonic Acid Derivatives

1.1.1 Perkin-Type Intramolecular Condensation

The foundational synthesis by W. H. Perkin (1884) involved sodium ethylate-mediated condensation of diethyl malonate with 1,2-dibromoethane, yielding diethyl cyclopropane-1,1-dicarboxylate (27–29% yield). Key limitations included:

- Competing intramolecular HCl elimination

- Low space-time yields (<1 kg/m³/hour)

- Hazardous waste generation (HBr/NaBr byproducts).

1.1.2 Alkali Metal-Mediated Ring-Closure Mechanisms

Modern adaptations using 1,2-dichloroalkanes and alcoholates improved yields to 85–90% theory:

| Parameter | Perkin (1884) | Modern Protocol (DE19633168B4) |

|---|---|---|

| Starting Material | 1,2-Dibromoethane | 1,2-Dichloropropane |

| Base | NaOEt | K₂CO₃ (85% <0.1 mm particles) |

| Solvent | EtOH | DMF/DMA |

| Yield | 27–29% | 86–90% |

| Byproducts | HBr/NaBr | Recyclable KCl |

This protocol suppresses HCl elimination through gradual alkoxide addition (up to 10 kg/m³/hour productivity).

Modern Catalytic Strategies for Diastereoselective Synthesis

1.2.1 Transition Metal-Catalyzed Asymmetric Cyclopropanation

Chiral iron porphyrin catalysts (e.g., (+)-D₄-(por)FeCl) enable enantioselective cyclopropanation (up to 98% ee) using α-diazoacetonitrile:

- Scope: 44 arylalkene substrates

- Turnover: 35,000 cycles at 0.002 mol% catalyst loading

- Downstream Utility: Nitrile → carboxylic acid/amine derivatives for drug intermediates.

1.2.2 Hydrogen-Borrowing Catalysis

Ketone α-cyclopropanation via HB alkylation/intramolecular displacement:

R-CO-R' + CH₂(X)-CH₂(Y) → R-C(COOR'')-CH₂-X + H₂O ↓ R-C(COOR'')-CH₂-X → cyclopropane + HX - Advantages: No diazo compounds, one-pot synthesis.

- Applications: Spirocyclopropyl acids for CNS drugs.

Solvent and Base Systems in Large-Scale Production

1.3.1 Polar Aprotic Solvents

DMF/DMA enhances reaction rates by:

1.3.2 Alkali Carbonate Particle Size Optimization

| Particle Size (mm) | Reaction Time (h) | Yield (%) |

|---|---|---|

| >0.1 | 12–14 | 65–70 |

| <0.05 | 5–6 | 85–90 |

Fine K₂CO₃ (70% <0.05 mm) maximizes surface area, reducing cycle times by 58%.

Structural and Functional Applications

CPDA derivatives form heterometallic coordination polymers (e.g., {[Na₂Ni(cpdc)₂(H₂O)₆]·4H₂O}ₙ) with tunable magnetic properties via alkali metal bridging. Key pharmaceutical derivatives include:

- 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic acid: GABA analogs

- Diethyl CPDA esters: Insecticide intermediates.

Industrial Process Design

A typical flow for 1,000 kg/batch production:

- Reactor: Malonate + 1,2-dichloroalkane in DMF (110–130°C)

- Distillation: Azeotropic H₂O removal (ΔT = 78–101°C at 14 mbar)

- Workup: KCl filtration (98% recovery) → vacuum distillation (99.5% purity).

XLogP3

GHS Hazard Statements

H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive